molecular formula C12H12O2 B1427130 Spiro[chroman-2,1'-cyclobutan]-4-one CAS No. 934554-40-2

Spiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B1427130
CAS No.: 934554-40-2
M. Wt: 188.22 g/mol
InChI Key: VAHPFHDJAVFATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chroman-2,1’-cyclobutan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a cyclobutanone ring through a single shared carbon atom. Spirocyclic compounds, including Spiro[chroman-2,1’-cyclobutan]-4-one, are known for their conformational rigidity and three-dimensional architecture, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[chroman-2,1’-cyclobutan]-4-one typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a chroman derivative with a cyclobutanone moiety can be achieved using Lewis acids like aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production of Spiro[chroman-2,1’-cyclobutan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Spiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its ability to interact with DNA and proteins can lead to anticancer and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclohexane-1,2’-chroman]-4-one
  • Spiro[indoline-3,2’-chroman]-4-one
  • Spiro[chroman-2,3’-pyrrolidine]-4-one

Uniqueness

Spiro[chroman-2,1’-cyclobutan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic compounds, it offers a balance between rigidity and flexibility, making it suitable for various applications in drug discovery and material science .

Properties

IUPAC Name

spiro[3H-chromene-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPFHDJAVFATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934554-40-2
Record name 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[chroman-2,1'-cyclobutan]-4-one
Reactant of Route 2
Spiro[chroman-2,1'-cyclobutan]-4-one
Reactant of Route 3
Spiro[chroman-2,1'-cyclobutan]-4-one
Reactant of Route 4
Spiro[chroman-2,1'-cyclobutan]-4-one
Reactant of Route 5
Spiro[chroman-2,1'-cyclobutan]-4-one
Reactant of Route 6
Spiro[chroman-2,1'-cyclobutan]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.